

2-Ethoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of **2-Ethoxyphenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyphenol (CAS No. 94-71-3), also known as guaethol or catechol monoethyl ether, is an aromatic ether with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] It is a derivative of catechol where one hydroxyl group is alkylated to form an ethyl ether.[3][4] This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of **2-Ethoxyphenol**, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

2-Ethoxyphenol is a low-melting solid or a colorless to light yellow liquid at room temperature. [3] It is characterized as a smoke flavor compound and is known to form complexes with iron (III).

General and Physical Properties

The fundamental physical characteristics of **2-Ethoxyphenol** are summarized in the table below, providing a quick reference for its behavior under various conditions.



Property	Value
Molecular Formula	C8H10O2
Molecular Weight	138.16 g/mol
Melting Point	20-25 °C
Boiling Point	216-217 °C
Density	1.09 g/mL at 25 °C
Refractive Index (n20/D)	1.529
Vapor Pressure	0.02 mmHg
Flash Point	91 °C (195.8 °F) - closed cup
Water Solubility	8.414 g/L at 24.99 °C
logP (Octanol/Water Partition Coefficient)	1.68
рКа	10.109 at 25 °C

Chemical Identifiers

For unambiguous identification in databases and literature, the following chemical identifiers are used for **2-Ethoxyphenol**.



Identifier Type	Value	Reference
IUPAC Name	2-ethoxyphenol	
CAS Number	94-71-3	-
EC Number	202-358-5	-
InChI	1S/C8H10O2/c1-2-10-8-6-4-3- 5-7(8)9/h3-6,9H,2H2,1H3	-
InChIKey	MOEFFSWKSMRFRQ- UHFFFAOYSA-N	-
SMILES	CCOC1=CC=CC=C1O	-
Synonyms	Guaethol, Guethol, Catechol monoethyl ether, o- Ethoxyphenol	-

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **2-Ethoxyphenol**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H	6.8-7.0	multiplet	Aromatic protons
¹ H	5.7	singlet	Phenolic -OH
¹ H	4.1	quartet	-O-CH₂-CH₃
¹ H	1.4	triplet	-O-CH₂-CH₃
13C	146.8	C-O (phenolic)	
13C	146.2	C-O (ether)	
13C	121.6	Aromatic CH	
13C	120.0	Aromatic CH	
13C	114.8	Aromatic CH	
13C	112.0	Aromatic CH	-
13C	64.5	-O-CH₂-CH₃	_
13C	14.9	-O-CH₂-CH₃	

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in **2-Ethoxyphenol**.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3600	Strong, Broad	O-H stretch (phenolic)
3050	Medium	Aromatic C-H stretch
2980, 2930	Medium	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1230	Strong	Aryl-O stretch (ether)
1050	Strong	C-O stretch

Note: These are characteristic absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for **2-Ethoxyphenol**.

m/z	Interpretation
138	Molecular Ion (M+)
110	[M - C ₂ H ₄] ⁺
81	[M - C ₂ H ₅ O - H ₂] ⁺
53	

Experimental Protocols Synthesis of 2-Ethoxyphenol

Several methods for the synthesis of **2-Ethoxyphenol** have been reported.

This process involves the mono-ethylation of catechol using diethyl sulfate in the presence of a base.

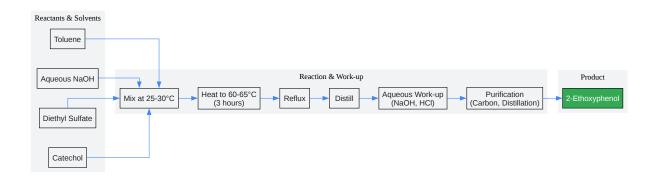
Foundational & Exploratory





- Reaction Setup: To a mixture of toluene (500 ml) and an aqueous sodium hydroxide solution, add catechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.
- Initial Stirring: Stir the mixture for 10 minutes.
- Heating: Heat the mixture to 60-65°C and maintain stirring for 3 hours.
- Reflux: Further heat the mixture to reflux.
- Distillation: Distill off the mixture completely to obtain the product in the distillate.
- Work-up:
 - Cool the distillate to 15-20°C.
 - Add aqueous sodium hydroxide solution and stir for 15 minutes.
 - Separate the aqueous and organic layers.
 - Add toluene (400 ml) to the aqueous layer and cool to 15-20°C.
 - Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes.
 - Filter the mixture through hyflow.
 - Separate the organic layer from the aqueous layer.
- Purification: Treat the organic layer with carbon powder and then distill off the solvent to obtain the final product.





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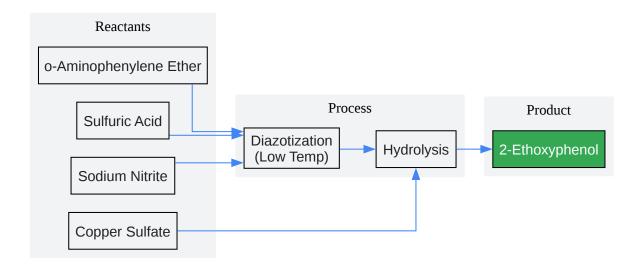
Caption: Synthesis of **2-Ethoxyphenol** via Ethylation of Catechol.

This method involves a diazotization reaction followed by hydrolysis.

- Diazotization: React o-aminophenylene ether with sodium nitrite at a low temperature in the presence of sulfuric acid.
- Hydrolysis: The resulting diazonium salt is then hydrolyzed in the presence of copper sulfate to yield 2-Ethoxyphenol.

This process is noted to be mature with readily available raw materials, but it has a long process route and significant pollution.





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Caption: Synthesis from o-Aminophenylene Ether.

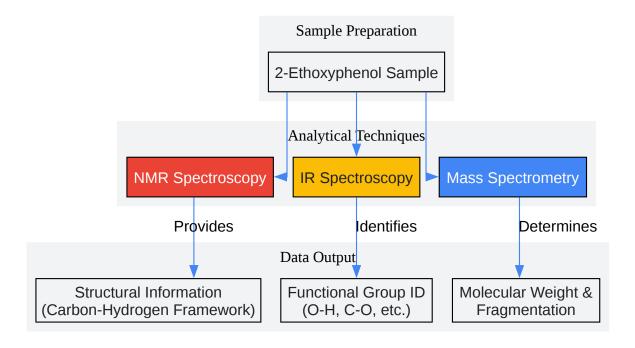
Spectral Analysis Protocols

The following are generalized protocols for acquiring the spectral data of **2-Ethoxyphenol**.

- Sample Preparation: Dissolve 5-10 mg of 2-Ethoxyphenol in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Use a Fourier-Transform NMR (FT-NMR) spectrometer with a field strength of 300 MHz or higher.
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra with appropriate spectral widths and pulse sequences.
- Sample Preparation: As 2-Ethoxyphenol is a liquid or low-melting solid, a thin film can be
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) plates.



- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
- Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
- Instrumentation: Employ a mass spectrometer (e.g., quadrupole, time-of-flight) to separate ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Record the mass spectrum, showing the relative abundance of the molecular ion and fragment ions.



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Caption: Workflow for the Spectral Analysis of 2-Ethoxyphenol.

Applications in Research and Development

- **2-Ethoxyphenol** serves as a versatile intermediate in various fields.
- Flavors and Fragrances: It is used as a key ingredient in flavor formulations to provide smoky and vanilla-like notes in food and tobacco products.
- Pharmaceutical Synthesis: It acts as a building block for active pharmaceutical ingredients
 (APIs). It has been used in studies on the inhibition of oral bacteria and prostaglandin
 cyclooxygenase. It is also a reagent for preparing selective norepinephrine reuptake
 inhibitors.
- Agrochemicals: It is a precursor in the development of herbicides, fungicides, and insecticides.
- Polymers: It can be incorporated into resins and coatings to improve stability and performance.

Safety and Handling

- **2-Ethoxyphenol** requires careful handling due to its potential hazards.
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).
- Precautionary Measures:
 - Engineering Controls: Ensure good ventilation of the workstation.
 - Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).
 - Handling: Avoid contact with skin and eyes and inhalation of vapor. Keep away from heat,
 sparks, and open flames. Wash hands thoroughly after handling.



- Storage: Store in a cool, dry, and well-ventilated place below +30°C. Keep the container tightly closed.
- Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, bases, and alkali metals.
- Disposal: Dispose of waste material at an authorized site. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.

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- To cite this document: BenchChem. [2-Ethoxyphenol physical and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204887#2-ethoxyphenol-physical-and-chemical-properties]

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